![molecular formula C5H9N3OS2 B1273453 5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 82381-77-9](/img/structure/B1273453.png)

5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

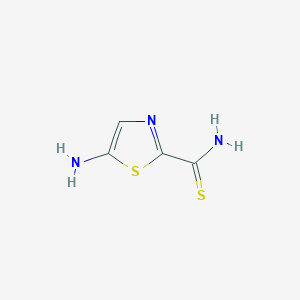

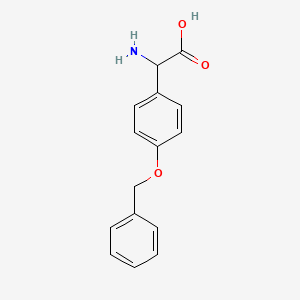

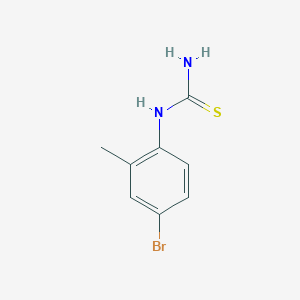

The compound "5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine" is a derivative of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in various fields. The thiadiazole moiety is a common feature in compounds with potential pharmacological properties, including anticancer, antileishmanial, and corrosion inhibition activities . The presence of a methoxyethylthio group suggests potential modifications in the compound's physical, chemical, and biological characteristics.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves cyclization reactions and the use of various reagents to introduce functional groups. For instance, the preparation of 5-ethoxy-Δ^4-1,2,4-thiadiazolines involves the reaction of potassium ethoxythiocarbonylcyanamide with N-chloro compounds . Similarly, the ibuprofen-thiadiazole hybrid compound was synthesized via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . These methods indicate that the synthesis of "5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine" would likely involve a cyclization step and subsequent functionalization to introduce the methoxyethylthio group.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction . For example, the crystal structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined to crystallize in the orthorhombic space group with specific unit cell parameters . Density functional theory (DFT) calculations are often used to predict the electronic properties and molecular geometry, which are in good agreement with experimental data . These analyses provide insights into the bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecular structure of "5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine".

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including amidination, ring opening, and hydrogen bonding interactions . The reactivity of the thiadiazole ring can lead to the formation of different products, such as 1,3,5-triazines, when reacted with aliphatic amines . Additionally, hydrogen bonding plays a significant role in the formation of molecular cocrystals and salts, as observed in the structures of thiadiazole compounds with carboxylic acids . These reactions are indicative of the potential reactivity of "5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine" in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure and substituents. For instance, the vibrational analysis of the ibuprofen-thiadiazole hybrid compound revealed the presence of strong signals in the infrared and Raman spectra, suggesting partial double bond character in the thiadiazole moiety . The corrosion inhibition properties of a related compound, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, were attributed to its adsorption on the metal surface, which fits the Langmuir isotherm model . These properties, including solubility, melting point, and stability, would need to be experimentally determined for "5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine" to fully understand its potential applications.

科学的研究の応用

-

Separation of Pd(II) and Pt(IV) from Hydrochloric Acid Aqueous Solution

- Field : Rare Metals and Chemical Engineering

- Application : A compound similar to the one you mentioned, 2-((2-methoxyethyl)thio)-1H-benzimidazole (MOBI), was used to separate Pd(II) and Pt(IV) from a hydrochloric acid aqueous solution .

- Method : The experiment was conducted under optimal conditions: MOBI concentration of 0.005 mol·L −1, HCl concentration of 0.2 mol·L −1, organic/aqueous (O/A) phase ratio of 1.0, and contact time of 15 min .

- Results : The separation coefficient between Pd(II) and Pt(IV) was 1246.40, indicating that MOBI has a higher selectivity for Pd(II) than Pt(IV) .

-

Separation of Pd and Pt from Highly Acidic Leach Liquor of Spent Automobile Catalysts

- Field : Metallurgical and Ecological Engineering

- Application : Monothio-Cyanex 272 and trioctylamine (TOA) were used to separate Pd and Pt from highly acidic leach liquor of spent automobile catalysts .

- Method : The acidity, extractant concentration, phase ratio A/O, and diluents were varied to study their effects on the Pd and Pt extraction and their stripping behaviors .

- Results : More than 99.9% of Pd and Pt were successfully separated from simulated leach liquor of spent automobile catalysts .

-

Mitsunobu Reaction

- Field : Organic Chemistry

- Application : The Mitsunobu reaction is a popular method in organic chemistry for the inversion of stereochemistry of alcohols . A compound similar to the one you mentioned, Di-2-methoxyethyl azodicarboxylate (DMEAD), has been used in Mitsunobu reactions .

- Method : The Mitsunobu reaction involves the dehydrative coupling of a primary or secondary alcohol to a pronucleophile, mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine .

- Results : DMEAD is about as effective as diisopropyl azodicarboxylate (DIAD) in Mitsunobu reactions .

-

Nusinersen Drug

- Field : Pharmaceutical Sciences

- Application : Nusinersen, a drug used to treat spinal muscular atrophy, contains a similar compound to the one you mentioned .

- Method : Nusinersen is an antisense oligonucleotide that alters the splicing of SMN2, a gene that is nearly identical to the gene responsible for spinal muscular atrophy .

- Results : Nusinersen increases the production of full-length SMN protein, which is critical for the maintenance of motor neurons .

-

RNA Interference

- Field : Molecular Biology

- Application : RNA interference provides a potent and specific method for controlling gene expression in human cells . A compound similar to the one you mentioned, 2’-O-(2-Methoxyethyl)-RNA (MOE-RNA), has been used to improve the properties of antisense oligonucleotides (ASOs) that have been tested in clinical trials .

- Method : These modifications enhance the affinity of the RNA oligomer for complementary RNA or DNA sequences and increase its resistance to digestion by nucleases .

- Results : 2’-O-(2-Methoxyethyl)-RNA (MOE-RNA) are even more resistant to nucleases than phosphorothioate oligonucleotides (PSOs), and this modification is widely used .

-

Artificial Genetic Polymers

- Field : Biomedical Sciences

- Application : Various substitutions at the 2’ position of RNA have been tried over a long period of time, and the simplest of them, 2’-O-methyl oligonucleotides, have found a great use in various applications . 2’-O-(2-Methoxyethyl)-RNA (MOE-RNA) are even more resistant to nucleases than PSOs .

- Method : These modifications enhance the affinity of the RNA oligomer for complementary RNA or DNA sequences and increase its resistance to digestion by nucleases .

- Results : 2’-O-(2-Methoxyethyl)-RNA (MOE-RNA) are even more resistant to nucleases than PSOs, and this modification is widely used .

特性

IUPAC Name |

5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS2/c1-9-2-3-10-5-8-7-4(6)11-5/h2-3H2,1H3,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVADGUGNMCXLLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCSC1=NN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393188 |

Source

|

| Record name | 5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine | |

CAS RN |

82381-77-9 |

Source

|

| Record name | 5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B1273381.png)

![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)

![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)

![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)